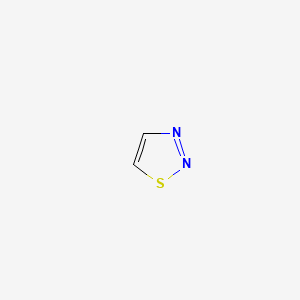

1,2,3-Thiadiazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

288-48-2 |

|---|---|

Fórmula molecular |

C2H2N2S |

Peso molecular |

86.12 g/mol |

Nombre IUPAC |

thiadiazole |

InChI |

InChI=1S/C2H2N2S/c1-2-5-4-3-1/h1-2H |

Clave InChI |

UGUHFDPGDQDVGX-UHFFFAOYSA-N |

SMILES |

C1=CSN=N1 |

SMILES canónico |

C1=CSN=N1 |

Otros números CAS |

288-48-2 |

Origen del producto |

United States |

Foundational & Exploratory

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of 1,2,3-Thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical development of the 1,2,3-thiadiazole core, a significant heterocyclic scaffold in medicinal and agricultural chemistry. From its initial synthesis in the late 19th century to the establishment of versatile synthetic methodologies, this document chronicles the key scientific contributions that have shaped our understanding of this important molecule. Detailed experimental protocols for the foundational synthetic routes, a comprehensive summary of its physicochemical properties, and a visual representation of its synthetic pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

The this compound is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1] Its unique structural features and diverse reactivity have established it as a privileged scaffold in the design of novel therapeutic agents and agrochemicals.[2][3] This guide delves into the historical narrative of its discovery and the evolution of its synthesis, providing a technical foundation for contemporary research and development.

A Historical Timeline of Discovery

The journey of the this compound began in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry.

-

1896: The Pechmann & Nold Synthesis - The Genesis. The first documented synthesis of a this compound derivative is attributed to Hans von Pechmann and his student Nold.[1] Their pioneering work involved the reaction of diazomethane with phenyl isothiocyanate, laying the groundwork for future investigations into this novel heterocyclic system. Von Pechmann, a prominent German chemist, was also renowned for his discovery of diazomethane in 1894.

-

Early 20th Century: The Wolff Synthesis. In the early 1900s, German chemist Ludwig Wolff developed a method for the synthesis of 1,2,3-thiadiazoles from α-diazo ketones.[1] This reaction, which involves the treatment of an α-diazo ketone with a thionating agent, provided an alternative route to this heterocyclic core.

-

1955: The Hurd-Mori Synthesis - A Paradigm Shift. A significant breakthrough in this compound synthesis came in 1955 with the work of Charles D. Hurd and Raymond I. Mori.[4] They developed a versatile and widely applicable method involving the cyclization of α-methylene hydrazones with thionyl chloride.[2][4] This reaction, now known as the Hurd-Mori synthesis, remains one of the most common and efficient methods for preparing a wide range of this compound derivatives.

Foundational Synthetic Methodologies

The following sections provide detailed experimental protocols for the three seminal syntheses of the this compound ring.

The Pechmann and Nold Synthesis (1896)

This first synthesis established the feasibility of constructing the this compound ring.

Experimental Protocol: Synthesis of 5-Anilino-1,2,3-thiadiazole

-

Reactants: Diazomethane, Phenyl isothiocyanate.

-

Procedure: A solution of phenyl isothiocyanate in a suitable inert solvent (e.g., diethyl ether) is treated with a solution of diazomethane at low temperature (typically 0 °C). The reaction mixture is allowed to stir for several hours. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization.

-

Yield: Moderate.

The Wolff Synthesis

This method provides access to 4,5-disubstituted 1,2,3-thiadiazoles.

Experimental Protocol: Synthesis of a 4,5-Disubstituted this compound

-

Reactants: α-Diazo ketone, Thionating agent (e.g., hydrogen sulfide in the presence of a base, or Lawesson's reagent).

-

Procedure: The α-diazo ketone is dissolved in a suitable solvent (e.g., ethanol or pyridine). The thionating agent is then added, and the reaction mixture is stirred, often with gentle heating. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is worked up by removing the solvent and purifying the product by column chromatography or recrystallization.

-

Yield: Variable, depending on the substrate and thionating agent.

The Hurd-Mori Synthesis (1955)

The most versatile and widely used method for the synthesis of 1,2,3-thiadiazoles.

Experimental Protocol: General Procedure for the Synthesis of 4-Substituted 1,2,3-Thiadiazoles [5]

-

Hydrazone Formation: The starting ketone (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol). To this solution is added a hydrazide derivative (e.g., semicarbazide hydrochloride, 1.1 eq) and a base (e.g., sodium acetate, 1.5 eq). The mixture is heated at reflux for 2-4 hours. After cooling, the precipitated hydrazone is collected by filtration, washed, and dried.[5]

-

Cyclization: The dried hydrazone (1.0 eq) is suspended in an inert solvent such as dichloromethane (DCM). The suspension is cooled in an ice bath, and thionyl chloride (2.0-3.0 eq) is added dropwise with stirring.[5] The reaction mixture is then allowed to warm to room temperature and may be gently heated to ensure complete reaction.

-

Work-up and Purification: The reaction mixture is carefully poured onto crushed ice to quench the excess thionyl chloride. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[5]

Yields for Selected Hurd-Mori Syntheses [2]

| Starting Ketone | Product | Yield (%) |

| Acetophenone | 4-Phenyl-1,2,3-thiadiazole | Good to Excellent |

| 2-Oxoallobetulin | This compound derivative of allobetulin | High |

| Pyrazolyl-phenylethanones | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent |

Physicochemical Properties

The parent this compound and its simple derivatives exhibit distinct physical and spectroscopic properties.

Table 1: Physical and Spectroscopic Data for this compound and Key Derivatives

| Property | This compound | 4-Phenyl-1,2,3-thiadiazole | 5-Amino-1,2,3-thiadiazole |

| Molecular Formula | C₂H₂N₂S | C₈H₆N₂S[6] | C₂H₃N₃S[7] |

| Molecular Weight | 86.11 g/mol | 162.21 g/mol [6][8] | 101.13 g/mol [7] |

| Appearance | Yellow liquid[1] | Off-white to light brown solid[6] | Dark yellow to dark brown powder[7] |

| Boiling Point | 157 °C[1][3] | 100 °C / 1.5 Torr[8] | - |

| Melting Point | - | 77-78 °C[8] | 224-235 °C (dec.)[7][9] |

| Solubility | Soluble in water, alcohol, ether[1][3] | - | Soluble in Methanol[10] |

| ¹H NMR (δ, ppm) | - | - | - |

| ¹³C NMR (δ, ppm) | - | - | - |

| IR (cm⁻¹) | 1560–1475, 1350–1280 (ring skeletal)[1] | - | - |

| Mass Spec (m/z) | M⁺, M⁺-N₂[8] | M⁺, M⁺-N₂[11] | M⁺, M⁺-N₂ |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies for 1,2,3-thiadiazoles.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 3. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 4. Hurd–Mori this compound synthesis - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. High resolution mass spectrometry. Part VII. This compound derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 1,2,3-thiadiazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical characteristics.[1][2] This document summarizes key spectroscopic data, details common experimental protocols for their characterization, and visualizes important reaction pathways.

Core Spectroscopic Data

The structural elucidation of this compound derivatives is heavily reliant on a combination of spectroscopic techniques. The following tables summarize typical quantitative data for various derivatives.

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound derivatives typically exhibit absorption bands corresponding to π→π* transitions. The position of the maximum absorption (λmax) is sensitive to the nature and position of substituents on the thiadiazole ring and the solvent used.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 4-Phenyl-1,2,3-thiadiazole | Not Specified | 296 | Not Specified | SpectraBase |

| 4,5-dicarbomethoxy-1,2,3-thiadiazole | Acetonitrile | 266 | Not Specified | [3] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the this compound ring and its substituents are summarized below.

| Compound | Sample Phase | Key Vibrational Frequencies (cm⁻¹) | Assignment | Reference |

| 4-Phenyl-1,2,3-thiadiazole | Not Specified | ~3100-3000, ~1600, ~1450, ~1070, ~760, ~690 | C-H (aromatic), C=C (aromatic), C=N, C-N, C-S | SpectraBase |

| (1,2,3-Thiadiazol-5-yl)methanol | KBr Pellet | ~3400, ~2900, ~1400, ~1050 | O-H, C-H, C=N, C-O | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of this compound derivatives.

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 4-Phenyl-1,2,3-thiadiazole | Not Specified | 8.58 (s, 1H), 7.95 (d, 2H), 7.45 (m, 3H) | H-5 of thiadiazole, ortho-protons of phenyl, meta/para-protons of phenyl |

| (1,2,3-Thiadiazol-5-yl)methanol | Not Specified | ~8.5-9.0 (s, 1H), ~4.5-5.0 (s, 2H), variable (br s, 1H) | H-4 of thiadiazole, -CH₂-, -OH |

| 4-Aryl-1,2,3-thiadiazoles | DMSO-d₆ | 7.25-8.27 (m) | Aromatic protons |

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 4-Phenyl-1,2,3-thiadiazole | Not Specified | 155.0, 131.0, 129.5, 129.0, 127.0 | C-4 of thiadiazole, C-ipso of phenyl, C-meta/para of phenyl, C-ortho of phenyl, C-5 of thiadiazole |

| 4-Aryl-1,2,3-thiadiazoles | DMSO-d₆ | 159.56–169.01 | C-4 and C-5 of thiadiazole |

| 4-Aryl-5-tosyl-1,2,3-thiadiazoles | Not Specified | Not Specified | Not Specified |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which helps in confirming its elemental composition. A characteristic fragmentation pathway for many 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂).[5]

| Compound | Ionization Method | Key Fragment Ions (m/z) | Interpretation | Reference |

| 4-Phenyl-1,2,3-thiadiazole | GC-MS | 162, 134, 104, 77 | [M]⁺, [M-N₂]⁺, [C₇H₄S]⁺, [C₆H₅]⁺ | SpectraBase |

| 4,5-Functionalized 1,2,3-thiadiazoles | ESI-MS/MS | [M+H]⁺, [M+H-N₂]⁺ | Protonated molecule, Loss of N₂ | [5] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the this compound derivative.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4] The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals. For derivatives with low solubility, DMSO-d₆ is often a good choice.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments of complex structures.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound derivative.

Methodology (KBr Pellet Method for Solid Samples):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid this compound derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[4]

-

Transfer a portion of the powdered mixture into a pellet press die.

-

Apply high pressure (typically 8-10 tons) with a hydraulic press to form a transparent or translucent pellet.[4]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

UV-Vis Spectroscopy

Objective: To study the electronic transitions of the this compound derivative.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range appropriate for the compound, typically from 200 to 400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration is known.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the this compound derivative.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction will depend on the volatility and thermal stability of the compound. Common techniques include direct infusion via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), or for volatile compounds, injection into a gas chromatograph coupled to a mass spectrometer (GC-MS).[4]

-

Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to determine the elemental composition.

-

Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the compound. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations of Key Pathways

Photochemical Decomposition of this compound

The photochemical decomposition of the this compound ring is a characteristic reaction of this heterocyclic system.[6] Irradiation with UV light leads to the extrusion of molecular nitrogen and the formation of highly reactive intermediates such as thiirene and thioketene.[3]

Caption: Photochemical decomposition pathway of this compound derivatives.

Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

A widely used method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction.[1][2][6] This involves the cyclization of α-methylene ketone hydrazones with thionyl chloride.[1][6]

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. researchgate.net [researchgate.net]

quantum chemical calculations for 1,2,3-thiadiazole

An In-depth Technical Guide to Quantum Chemical Calculations for 1,2,3-Thiadiazole

Introduction

The this compound is a five-membered aromatic heterocycle featuring one sulfur and two adjacent nitrogen atoms. This scaffold is of significant interest to medicinal and agricultural chemists due to its versatile biological activities.[1] Derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and insecticidal activities, and have also been utilized as plant activators.[2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the structural, electronic, and spectroscopic properties of this compound and its derivatives. These computational methods provide critical insights into molecular stability, reactivity, and potential biological interactions, thereby guiding the rational design of new therapeutic and agrochemical agents.

This technical guide provides a comprehensive overview of the theoretical methodologies, key computed parameters, and practical applications of quantum chemical calculations for the this compound core, intended for researchers, scientists, and drug development professionals.

Computational Methodologies and Protocols

Quantum chemical calculations offer a powerful framework for investigating molecular systems. The protocols for studying this compound derivatives are well-established, with Density Functional Theory (DFT) being the most widely employed method due to its favorable balance of computational cost and accuracy.

Core Computational Protocol:

-

Geometry Optimization: The first step involves determining the lowest energy (most stable) three-dimensional structure of the molecule. This is typically performed using DFT methods, with the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional being a popular choice.[3][4] More recent functionals like M06-2X are also used.[3] A sufficiently large basis set, such as 6-311++G(d,p), is employed to accurately describe the electron distribution.[3][4] The planarity of the thiadiazole ring is confirmed by near-zero dihedral angles in the final optimized structure.[3]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.[5] The calculated frequencies are often systematically scaled to better match experimental data.[5]

-

Electronic Property Calculation:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.[6][7] These orbitals are visualized to understand regions of electron donation (HOMO) and acceptance (LUMO).[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer (ICT), hyperconjugative interactions, and hydrogen bonding. It provides a detailed picture of the bonding and electron delocalization within the molecule, which can be crucial for understanding its biological activity.[4][5]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. This is particularly useful for predicting intermolecular interactions with biological receptors.

-

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations generate a wealth of quantitative data. The following tables summarize key parameters for thiadiazole derivatives, illustrating the typical outputs of these computational studies.

Table 1: Representative Optimized Geometric Parameters for a Thiadiazole Derivative (Data for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, calculated at the B3LYP/6-311++G(d,p) level of theory. This isomer is presented to exemplify the type of structural data obtained from DFT calculations.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S3–C4 | 1.748 | C5–S3–C4 | 85.1 |

| C4–N1 | 1.309 | S3–C4–N1 | 114.4 |

| N1–N2 | 1.358 | C4–N1–N2 | 115.8 |

| N2–C5 | 1.311 | N1–N2–C5 | 111.4 |

| C5–S3 | 1.761 | N2–C5–S3 | 113.2 |

| C5–N6 | 1.363 | N2–C5–N6 | 123.2 |

| C4–C9 | 1.480 | S3–C5–N6 | 123.5 |

| Data sourced from a computational study on 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.[3] |

Table 2: Calculated Electronic Properties of Thiadiazole Derivatives (Calculations performed using DFT methods)

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 1,3,4-Thiadiazole-2,5-diamine (1) | B3LYP/6-31G | -6.111 | -0.862 | 5.249 |

| 5-Methyl-1,3,4-thiadiazol-2-amine (2) | B3LYP/6-31G | -6.046 | -1.148 | 4.898 |

| 2,5-Dimethyl-1,3,4-thiadiazole (3) | B3LYP/6-31G* | -6.642 | -1.391 | 5.251 |

| 2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | -6.994 | -4.568 | 2.426 |

| Data compiled from multiple sources for representative 1,3,4-thiadiazole derivatives.[4][6] |

Table 3: Selected Calculated vs. Experimental Vibrational Frequencies for a this compound Derivative (Data for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid)

| Assignment | Experimental FT-IR (cm-1) | Calculated (B3LYP) (cm-1) |

| O-H stretch | 3103 | 3108 |

| C-H stretch (methyl) | 2933 | 2935 |

| C=O stretch | 1693 | 1702 |

| C=C / C=N ring stretch | 1530 | 1533 |

| C-H bend (methyl) | 1446 | 1445 |

| O-H in-plane bend | 1390 | 1392 |

| Ring breathing | 1045 | 1043 |

| Data sourced from a detailed spectroscopic and computational study.[5] |

Mandatory Visualizations

Diagrams are essential for visualizing molecular structures, computational processes, and chemical reactions. The following have been generated using the DOT language.

Applications in Research and Drug Development

The insights gained from quantum chemical calculations are directly applicable to drug discovery and agrochemical development.

-

Structure-Activity Relationship (SAR) Studies: By calculating properties like the HOMO-LUMO gap, MEP, and dipole moment for a series of this compound derivatives, researchers can build quantitative structure-activity relationship (QSAR) models. These models correlate calculated electronic and structural features with observed biological activity, enabling the prediction of potency for novel, unsynthesized compounds.[4]

-

Rational Drug Design: MEP maps identify the electron-rich and electron-poor regions of a molecule, predicting how it might interact with a biological target, such as an enzyme's active site. This allows for the targeted design of derivatives with enhanced binding affinity and selectivity.

-

Understanding Reaction Mechanisms: Computational chemistry is crucial for elucidating reaction mechanisms, such as the widely used Hurd-Mori synthesis for the thiadiazole ring.[8][9][10] Understanding the mechanism allows for the optimization of reaction conditions and the prediction of outcomes for new substrates.

Quantum chemical calculations, primarily using Density Functional Theory, represent a cornerstone of modern research into this compound chemistry. They provide a detailed, quantitative understanding of molecular structure, stability, and reactivity that is often inaccessible through experimental means alone. The ability to calculate geometric parameters, vibrational spectra, and a suite of electronic properties allows scientists to establish clear structure-activity relationships. For professionals in drug development and agricultural science, these computational protocols are invaluable for accelerating the design and discovery of novel, highly effective this compound-based compounds.

References

- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. article.sapub.org [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. irjweb.com [irjweb.com]

- 8. researchgate.net [researchgate.net]

- 9. Hurd–Mori this compound synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, including as plant activators and potential pharmaceuticals.[1] However, the inherent stability of this ring system under thermal and photochemical stress is a critical consideration for its practical application, particularly in drug development, where stability can impact shelf-life, formulation, and in-vivo efficacy. This technical guide provides a comprehensive overview of the thermal and photochemical stability of the this compound ring, summarizing quantitative data, detailing experimental protocols, and visualizing key decomposition pathways.

Thermal Stability of the this compound Ring

The this compound ring is generally considered to be thermally stable, but it is known to undergo decomposition at elevated temperatures. The primary thermal decomposition pathway involves the extrusion of a molecule of nitrogen (N₂), a thermodynamically favorable process. This initial fragmentation leads to the formation of highly reactive intermediates, which then undergo further transformations.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal stability of compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Below is a summary of available TGA data for various this compound derivatives. The onset decomposition temperature (T_onset) represents the temperature at which significant weight loss begins, providing a key indicator of thermal stability.

| Compound | Onset Decomposition Temperature (T_onset) (°C) | Peak Decomposition Temperature (T_peak) (°C) | Reference |

| 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 250 | - | [1] |

| 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 240 | - | [1] |

| 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 275 | - | [1] |

| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 270 | - | [1] |

| 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivative with 1,3,4-thiadiazole | 205 | - | [1] |

| 4-(2-Naphthyl)-1,2,3-thiadiazole (Predicted) | 200 - 280 | 250 - 350 | [2] |

Note: The data for the triazole derivatives includes a 1,3,4-thiadiazole ring, which may influence the overall thermal stability.

Thermal Decomposition Pathway

The generally accepted mechanism for the thermal decomposition of 1,2,3-thiadiazoles is initiated by the elimination of molecular nitrogen. This leads to the formation of a transient and highly strained three-membered ring intermediate known as a thiirene. The thiirene is unstable and rapidly rearranges to a more stable thioketene intermediate.[2] These reactive species can then undergo a variety of subsequent reactions, including dimerization or reactions with other molecules present in the system.

Figure 1: Thermal decomposition pathway of the this compound ring.

Photochemical Stability of the this compound Ring

Upon exposure to ultraviolet (UV) light, 1,2,3-thiadiazoles can undergo photochemical decomposition. Similar to the thermal pathway, the primary photochemical event is the extrusion of molecular nitrogen.[3] This process can lead to the formation of the same key intermediates, thiirene and thioketene, which are responsible for the subsequent chemistry observed.[2]

Quantitative Photochemical Analysis Data

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of moles of a product formed or reactant consumed per mole of photons absorbed.

| Compound | Process | Quantum Yield (Φ) | Wavelength (nm) | Solvent | Reference |

| This compound | Disappearance | 0.2 - 0.3 | 254 | EPA | [3] |

| 4-phenyl-1,2,3-thiadiazole | Thiirene/Thioketene Formation | <0.3 ps (rise time) | 266 | Acetonitrile | [4] |

| 4,5-diphenyl-1,2,3-thiadiazole | Thiirene/Thioketene Formation | <0.3 ps (rise time) | 266 | Acetonitrile | [4] |

Note: EPA is a mixture of diethyl ether, isopentane, and ethanol.

Photochemical Decomposition Pathway

The photochemical decomposition of 1,2,3-thiadiazoles is initiated by the absorption of a photon, which promotes the molecule to an excited electronic state. From this excited state, the molecule can undergo nitrogen extrusion to form a thiirene intermediate. The thiirene can then isomerize to the corresponding thioketene. Both of these intermediates are highly reactive and can lead to a variety of final products through dimerization, polymerization, or reaction with the solvent.[3][4]

Figure 2: Photochemical decomposition of the this compound ring.

Experimental Protocols

Accurate and reproducible assessment of thermal and photochemical stability requires standardized experimental procedures. The following sections provide detailed methodologies for conducting these key experiments.

Protocol for Thermal Stability Analysis (TGA/DSC)

This protocol outlines the general procedure for determining the thermal stability of this compound derivatives using TGA and DSC.

Figure 3: Workflow for TGA and DSC analysis.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound derivative into an appropriate TGA/DSC pan (e.g., alumina or platinum for TGA; aluminum for DSC).[5]

-

For DSC, hermetically seal the aluminum pan to prevent sublimation before decomposition.

-

-

Instrument Setup:

-

Thermal Program:

-

Heat the sample at a constant rate, typically 10 °C/min, over a temperature range appropriate for the expected decomposition (e.g., from room temperature to 600 °C).[5]

-

-

Data Acquisition and Analysis:

-

TGA: Record the sample mass as a function of temperature. The resulting TGA curve will show a step-wise decrease in mass corresponding to decomposition events. The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks corresponding to the maximum rate of decomposition (T_peak). The onset temperature (T_onset) is determined from the intersection of the baseline with the tangent of the decomposition step.

-

DSC: Record the differential heat flow between the sample and reference pans. Endothermic events (like melting) will appear as peaks, while exothermic events (like some decompositions) will appear as valleys. The melting point (Tm) is typically taken as the peak temperature of the melting endotherm.

-

Protocol for Photochemical Quantum Yield Determination

This protocol describes a general method for determining the quantum yield of photodecomposition of a this compound derivative using chemical actinometry.

Figure 4: Workflow for determining photochemical quantum yield.

Detailed Steps:

-

Photon Flux Determination (Actinometry):

-

Prepare a chemical actinometer solution with a known quantum yield at the desired irradiation wavelength (e.g., potassium ferrioxalate for UV-Vis region).[6]

-

Irradiate a known volume of the actinometer solution in a quartz cuvette for a specific time.

-

Determine the concentration of the photoproduct formed using a suitable analytical method (e.g., spectrophotometry for the Fe²⁺-phenanthroline complex in ferrioxalate actinometry).[6]

-

Calculate the photon flux (moles of photons per unit time) of the light source using the known quantum yield of the actinometer.

-

-

Sample Irradiation:

-

Prepare a solution of the this compound derivative in a suitable solvent (e.g., acetonitrile, ethanol) at a concentration that gives a suitable absorbance at the irradiation wavelength.

-

Irradiate the sample solution under the exact same conditions (light source, geometry, temperature, and stirring) as the actinometer.

-

Monitor the decrease in the concentration of the starting material or the increase in the concentration of a photoproduct over time using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or NMR).

-

-

Quantum Yield Calculation:

-

Determine the initial rate of the photoreaction (moles of reactant consumed or product formed per unit time) from the data collected in the previous step.

-

Calculate the quantum yield of the reaction using the following formula: Φ = (rate of reaction) / (photon flux × fraction of light absorbed)

-

Conclusion

The this compound ring exhibits moderate to good thermal stability, with decomposition generally occurring above 200 °C, and is susceptible to photochemical degradation upon UV irradiation. The primary decomposition pathway in both cases involves the extrusion of molecular nitrogen to form reactive thiirene and thioketene intermediates. The stability of the ring is influenced by the nature of the substituents, with electron-withdrawing groups generally affecting the decomposition temperature. For researchers and drug development professionals, a thorough understanding and quantitative assessment of the thermal and photochemical stability of this compound-containing compounds are crucial for ensuring their viability as drug candidates or functional materials. The experimental protocols and data presented in this guide provide a framework for conducting such stability studies and for interpreting the results in the context of structure-stability relationships.

References

- 1. epfl.ch [epfl.ch]

- 2. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical formation of thiirene and thioketene in 1,2,3-thiadiazoles with phenyl substituents studied by time-resolved spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. fiveable.me [fiveable.me]

Exploring the Chemical Space of 1,2,3-Thiadiazole Analogs: A Technical Guide for Drug Discovery Professionals

The 1,2,3-thiadiazole scaffold is a five-membered aromatic heterocycle of significant interest to medicinal and agricultural chemists due to its versatile biological activities.[1] Its unique mesoionic character facilitates crossing cellular membranes, and it can act as a bioisostere for other key heterocycles, enabling potent interactions with a variety of biological targets.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships, and relevant experimental protocols for this compound derivatives, aimed at researchers, scientists, and drug development professionals.

Synthesis of this compound Analogs

The most prevalent and versatile method for synthesizing the this compound ring is the Hurd-Mori reaction.[1][2] This reaction involves the cyclization of α-methylene ketone hydrazones or their derivatives, such as semicarbazones and tosylhydrazones, with thionyl chloride (SOCl₂).[1][3] Recent advancements have focused on developing more efficient and environmentally friendly protocols, such as metal-free methods utilizing N-tosylhydrazones with elemental sulfur.[3]

Experimental Protocols

General Synthesis via Hurd-Mori Reaction:

This protocol provides a general guideline for the synthesis of this compound derivatives and may require optimization for specific substrates.[4][5]

Part 1: Formation of Semicarbazone Intermediate

-

Dissolve the selected ketone possessing an α-methylene group (1.0 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in a suitable solvent like absolute ethanol.[5]

-

Add a base, such as sodium acetate (1.5 equivalents), to the mixture.[6]

-

Reflux the mixture for 2-5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Upon completion, remove the solvent under vacuum.[5]

-

Wash the residue with diethyl ether and recrystallize from ethanol to yield the semicarbazone intermediate.[5]

Part 2: Cyclization to this compound

-

To an excess of thionyl chloride (SOCl₂) stirred at room temperature, add the dried semicarbazone intermediate portion-wise.[5] Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.[4]

-

Carefully quench the reaction by slowly pouring it into a beaker of ice-water.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final this compound analog.[4]

General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and agricultural activities.[1]

Anticancer Activity

This compound analogs have shown potent cytotoxic activity against various cancer cell lines. Their mechanisms of action include tubulin polymerization inhibition and the inhibition of heat shock protein 90 (Hsp90).

Table 1: Anticancer Activity of this compound Analogs (IC₅₀/GI₅₀ Values)

| Compound/Derivative Class | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |

| D-ring fused DHEA derivatives (22, 23, 25) | T47D (Breast) | 0.042 - 0.058 | Adriamycin | 0.04 | [7] |

| Pyrazole oxime derivative (8e) | Panc-1 (Pancreatic) | 12.79 | Sorafenib | 11.50 | [7] |

| Pyrazole oxime derivative (8l) | Panc-1 (Pancreatic) | 12.22 | Sorafenib | 11.50 | [7] |

| Pyrazole oxime derivative (8e) | Huh-7 (Hepatocarcinoma) | 11.84 | Cisplatin | 12.70 | [7] |

| Pyrazole oxime derivative (8l) | Huh-7 (Hepatocarcinoma) | 10.11 | Cisplatin | 12.70 | [7] |

| Pyrazole oxime derivative (8e) | HCT-116 (Colon) | 7.19 | 5-Fluorouracil | 29.50 | [7] |

| Pyrazole oxime derivative (8l) | HCT-116 (Colon) | 6.56 | 5-Fluorouracil | 29.50 | [7] |

| 5-Aryl-4-(...dihydroxyphenyl)-1,2,3-thiadiazoles | HCT-116 (Colon) | 3.2 - 4.6 | - | - | [7] |

| Derivative 111 | MCF-7 (Breast) | 12.8 (µg/mL) | Doxorubicin | 3.13 (µg/mL) | [3] |

| Derivative 112 | MCF-7 (Breast) | 8.1 (µg/mL) | Doxorubicin | 3.13 (µg/mL) | [3] |

| Dehydroepiandrosterone derivative 114 | T47D (Breast) | 0.058 | - | - | [3] |

| Dehydroepiandrosterone derivative 114 | HAF (Fibroblast) | 21.1 | - | - | [3] |

| Necroptosis Inhibitor (Cyclopropyl at C4) | FADD-deficient Jurkat T cells | 0.05 (EC₅₀) | - | - | [8] |

Antimicrobial Activity

The this compound core is also present in compounds with significant antibacterial and antifungal properties. Their activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of this compound Analogs (MIC/EC₅₀ Values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Activity Type | Reference |

| Compound 4a | Escherichia coli | Active | Antibacterial | [9][10] |

| Compound 4c | Staphylococcus aureus | Active | Antibacterial | [9][10] |

| Compounds 4a-c | Candida albicans | Active | Antifungal | [9][10] |

| Triethyltin-carboxylate 148 | P. piricola | 0.12 (EC₅₀) | Antifungal | [3] |

| Triethyltin-carboxylate 148 | Gibberella zeae | 0.16 (EC₅₀) | Antifungal | [3] |

| Carboxamide moiety 149 | Aspergillus niger (AS) | 100% inhibition | Antifungal | [3] |

| Carboxamide moiety 149 | Colletotrichum lagenarium (CL) | 95% inhibition | Antifungal | [3] |

| Carboxamide moiety 149 | Pyricularia oryzae (PI) | 88% inhibition | Antifungal | [3] |

| Strobilurin analog 8a | Sclerotinia sclerotiorum | 0.44 (EC₅₀) | Fungicidal | [5] |

| Strobilurin analog 8a | Rhizoctonia cerealis | 0.01 (EC₅₀) | Fungicidal | [5] |

| Strobilurin analog 8a | Gibberella zeae | 2.68 (EC₅₀) | Fungicidal | [5] |

Acetylcholinesterase (AChE) Inhibition

Certain thiadiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to the treatment of Alzheimer's disease.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Thiadiazole Analogs (IC₅₀ Values)

| Compound Class | Enzyme | IC₅₀ (µM) | Selectivity | Reference |

| 1,3,4-Thiadiazole-resorcinol conjugates | AChE | 0.029 - 0.076 | - | [11] |

| (1,3,4-Thiadiazol-2-yl)benzene-1,3-diols | AChE | 0.053 to >500 | Selective for AChE | [12] |

| (1,3,4-Thiadiazol-2-yl)benzene-1,3-diols | BuChE | 0.105 to >500 | - | [12] |

| Drug-1,3,4-thiadiazole hybrid 3b | AChE | 0.0181 | Selective for AChE | [13] |

| Benzamide derivative 7e (meta-fluoro) | AChE | 0.00182 | - | [14] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15]

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, T47D) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Perform serial dilutions with the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.[1]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.[8][16]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Shake the plate for 10-15 minutes to ensure complete solubilization.[8][17] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[8][17]

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[15]

Workflow for determining IC₅₀ values using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[18]

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).[18]

-

Prepare Bacterial Inoculum: Culture the test microorganism overnight and then dilute the culture to a standardized concentration (typically ~5×10⁵ CFU/mL).[18]

-

Inoculation: Add a defined volume of the bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (media only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Key Signaling Pathways

The biological effects of this compound analogs are often linked to their interaction with specific cellular signaling pathways.

Hsp90 Chaperone Pathway

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting multiple oncogenic pathways and inducing cancer cell death.[1][9] Certain this compound derivatives have been identified as potent Hsp90 inhibitors.

Hsp90 inhibition by this compound analogs disrupts client protein folding.

Necroptosis Pathway

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is typically activated in response to stimuli such as TNF-α when apoptosis is inhibited.[8] The pathway is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). A series of[1][8][19]thiadiazole benzylamides, known as necrostatins, have been identified as potent inhibitors of necroptosis, acting on RIPK1.[8][20]

Inhibition of the necroptosis pathway by this compound analogs.

Conclusion

The this compound scaffold remains a privileged structure in medicinal and agricultural chemistry, serving as a foundation for compounds with potent and diverse biological activities. Research has demonstrated their efficacy as anticancer, antimicrobial, and agrochemical agents. The straightforward synthesis, particularly via the Hurd-Mori reaction, and the tunable nature of the ring allow for extensive structural modifications, making it a highly attractive core for the development of novel therapeutic and crop protection agents. Further exploration of this chemical space, guided by structure-activity relationship studies and mechanism-of-action investigations, is poised to yield new and improved candidates for a wide range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Hurd–Mori this compound synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation [mdpi.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. texaschildrens.org [texaschildrens.org]

The 1,2,3-Thiadiazole Core: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry and drug discovery.[1] Its unique physicochemical properties, including its mesoionic character which allows for effective cell membrane penetration, and its ability to act as a bioisostere for other key heterocycles, have made it a versatile building block for the development of novel therapeutic agents.[1] This technical guide provides an in-depth review of the this compound core, encompassing its synthesis, chemical properties, and diverse biological activities, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Chemical Properties and Synthesis

The parent this compound is a yellow liquid that is thermally stable and soluble in water and common organic solvents.[2] The π-electron distribution within the ring renders the carbon atoms electron-deficient, making them susceptible to nucleophilic attack, a key feature leveraged in the synthesis of various derivatives.[2]

The most prevalent and versatile method for constructing the this compound ring is the Hurd-Mori reaction .[1][2] This reaction involves the cyclization of α-methylene ketone hydrazones or their derivatives (such as semicarbazones and tosylhydrazones) with thionyl chloride (SOCl₂).[1][3] Recent advancements have led to the development of more efficient and environmentally friendly protocols, often utilizing N-tosylhydrazones with alternative sulfur sources.[3]

Experimental Protocols

This protocol outlines the general procedure for the synthesis of 4-aryl-1,2,3-thiadiazoles from the corresponding acetophenone semicarbazones.

Step 1: Synthesis of Semicarbazone Intermediate

-

In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) in ethanol.

-

Add semicarbazide hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated semicarbazone, wash with water, and dry under vacuum.

Step 2: Cyclization to this compound

-

Suspend the dried semicarbazone (1.0 eq.) in anhydrous dioxane or dichloromethane (DCM).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq.) dropwise to the stirred suspension.

-

After the addition is complete, continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 4-aryl-1,2,3-thiadiazole.

Biological Activities of this compound Derivatives

Derivatives of the this compound core exhibit a remarkable breadth of biological activities, including anticancer, antiviral, and antifungal properties. The following sections provide a quantitative overview of these activities and detailed protocols for their evaluation.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| D-ring fused DHEA derivative (25) | T47D (Breast) | 0.042 | |

| Combretastatin A-4 analog | HL-60 (Leukemia) | 0.0134 - 0.0866 | |

| Combretastatin A-4 analog | HCT-116 (Colon) | 0.0134 - 0.0866 | |

| Thiazole-based derivative (3j) | MCF-7 (Breast) | 2.375 | [5] |

| Thiazole-based derivative (3o) | MCF-7 (Breast) | 2.884 | [5] |

| Thiazole-based derivative (3j) | A549 (Lung) | 20.682 | [5] |

| Thiazole-based derivative (3g) | A549 (Lung) | 21.128 | [5] |

| Ciprofloxacin-based derivative (1h) | SKOV-3 (Ovarian) | 3.58 | [6] |

| Ciprofloxacin-based derivative (1l) | A549 (Lung) | 2.79 | [6] |

| Phenyl-substituted derivative (8a) | A549 (Lung) | 1.62 | [6] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO and make serial dilutions in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

While the precise mechanisms of action for many this compound derivatives are still under investigation, some key signaling pathways have been implicated.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on the Preliminary Screening of 1,2,3-Thiadiazole for Fungicidal Activity

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has emerged as a significant heterocyclic motif in the development of novel fungicides due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the preliminary screening of this compound derivatives for fungicidal activity, including summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to aid in research and development.

Fungicidal Activity of this compound Derivatives: Quantitative Data Summary

The fungicidal efficacy of various this compound derivatives has been evaluated against a range of phytopathogenic fungi. The following tables summarize the median effective concentration (EC50) and inhibition rate data from several key studies, providing a comparative view of their potential.

Table 1: In Vitro Antifungal Activity of this compound Strobilurin Analogs

| Compound | Fungal Species | EC50 (μg/mL) | Reference Compound | EC50 (μg/mL) |

| 8a | Gibberella zeae | 2.68 | Enestroburin | 15.12 |

| Kresoxim-methyl | 3.86 | |||

| Azoxystrobin | 2.55 | |||

| Sclerotinia sclerotiorum | 0.44 | Enestroburin | 1.22 | |

| Kresoxim-methyl | 0.89 | |||

| Azoxystrobin | 0.06 | |||

| Rhizoctonia cerealis | 0.01 | Enestroburin | 0.89 | |

| Kresoxim-methyl | 0.54 | |||

| Azoxystrobin | 0.13 |

Data sourced from a study on this compound and thiazole-based strobilurins.[1][2]

Table 2: Fungicidal Activity of Organotin this compound Carboxylates

| Compound | Fungal Species | EC50 (μg/mL) |

| Triethyltin-based this compound carboxylate analogue 148 | P. piricola | 0.12 |

| Gibberella zeae | 0.16 |

This data highlights the potent fungicidal efficacy of certain organotin derivatives of this compound.

Table 3: Antifungal Activity of Oxadiazole-based this compound Derivatives

| Compound | Fungal Species | Concentration (μg/mL) | Growth Inhibition (%) | Reference Compound | Growth Inhibition (%) |

| 141 | Puccinia triticina | 500 | 98 | Chlorothalonil | 100 |

| 142 | Puccinia triticina | 500 | 83 | Chlorothalonil | 100 |

These derivatives show remarkable inhibitory activity against Puccinia triticina.

Table 4: Fungicidal Activity of 1,2,4-Triazole Derivatives with a this compound Ring

| Compound | Fungal Species | Inhibition (%) | Reference Compound | Inhibition (%) |

| 143 | Corynespora cassiicola | 93.19 | Iprodione | 78.20 |

| Validamycin | 53.52 | |||

| Topsin-M | 78.75 |

This compound exhibited significantly higher fungicidal activity compared to several reference fungicides.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable preliminary screening of fungicidal candidates.

Synthesis of this compound Derivatives: The Hurd-Mori Reaction

A common and versatile method for synthesizing the this compound ring is the Hurd-Mori reaction, which involves the cyclization of α-methylene ketone hydrazones or their derivatives with thionyl chloride (SOCl₂).[3]

General Procedure:

-

Formation of the Hydrazone Intermediate: An α-methylene ketone is reacted with a hydrazine derivative (e.g., semicarbazide, tosylhydrazine) to form the corresponding hydrazone.

-

Cyclization: The dried hydrazone intermediate is added portion-wise to an excess of thionyl chloride at a controlled temperature (e.g., below 20°C in an ice-water bath).[3]

-

Reaction: The mixture is stirred for a specified period in the ice bath and then allowed to stand at room temperature to complete the cyclization.[3]

-

Work-up: The excess thionyl chloride is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified by recrystallization or column chromatography.

In Vitro Antifungal Susceptibility Testing: Mycelial Growth Rate Method

This method is widely used to determine the inhibitory effect of a compound on the growth of fungal mycelia.[4][5][6][7]

Materials:

-

Test compounds (this compound derivatives)

-

Fungal strains of interest

-

Potato Dextrose Agar (PDA) medium

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Sterile petri dishes

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Preparation of Medicated Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Prepare a control plate containing the solvent at the same concentration used in the treatment plates.

-

Pouring Plates: Pour the medicated and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: From a fresh, actively growing culture of the test fungus, use a sterile cork borer (e.g., 5 mm in diameter) to cut a mycelial disc from the edge of the colony.[8]

-

Incubation: Place the mycelial disc, with the mycelium side down, in the center of each PDA plate. Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) until the mycelial growth in the control plate reaches a significant diameter.[8]

-

Data Collection: Measure the diameter of the fungal colony on each plate. The percentage of inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

-

EC50 Determination: To determine the EC50 value (the concentration that inhibits 50% of mycelial growth), a range of concentrations of the test compound is used. The inhibition percentages are then plotted against the corresponding concentrations, and the EC50 value is calculated from the dose-response curve.[8]

Visualizing Key Processes

Graphical representations of experimental workflows and biological pathways can significantly enhance understanding.

General Workflow for Synthesis and Screening of this compound Fungicides

Caption: General workflow for the synthesis and fungicidal screening of this compound derivatives.

Proposed Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Some this compound derivatives may act not only by directly inhibiting fungal growth but also by stimulating the plant's own defense mechanisms, a process known as Systemic Acquired Resistance (SAR). One such derivative, 5a (a 3,4-dichloroisothiazole containing cinnamamide morpholine), has been shown to trigger the accumulation of defense-related gene expression.[9]

Caption: Proposed signaling pathway for the induction of Systemic Acquired Resistance by a this compound derivative.

Structure-Activity Relationship (SAR) Logic

The relationship between the chemical structure of this compound derivatives and their fungicidal activity is a key area of investigation. Understanding these relationships allows for the rational design of more potent fungicides.

Caption: Logical relationship in the Structure-Activity Relationship (SAR) analysis of this compound fungicides.

This technical guide provides a foundational understanding for researchers involved in the preliminary screening of this compound derivatives for fungicidal activity. The provided data, protocols, and visualizations are intended to streamline research efforts and facilitate the discovery of novel and effective antifungal agents.

References

- 1. Synthesis of this compound and Thiazole-Based Strobilurins as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole - Arabian Journal of Chemistry [arabjchem.org]

- 5. Antifungal Activity of 6-Methylcoumarin against Valsa mali and Its Possible Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Essential oil from Sabina chinensis leaves: A promising green control agent against Fusarium sp. [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-Substituted-1,2,3-Thiadiazoles: A Detailed Protocol for Researchers

Samara, Jordan - The 1,2,3-thiadiazole scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide array of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of 4-substituted-1,2,3-thiadiazoles, targeting researchers, scientists, and professionals in drug development. The protocols focus on the robust and widely applicable Hurd-Mori synthesis and a modern iodine-catalyzed cyclization method.

Application Notes

The this compound ring system is a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties. The substituent at the 4-position of the thiadiazole ring plays a crucial role in modulating the biological activity of these compounds.

Anticancer Activity: 4-Aryl-1,2,3-thiadiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain derivatives have shown potent inhibitory effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action is often attributed to the induction of apoptosis. The presence of specific substituents on the aryl ring can significantly influence the anticancer potency.

Antifungal Activity: 4-Substituted-1,2,3-thiadiazoles have also emerged as promising antifungal agents. Compounds bearing alkyl and substituted aryl groups at the 4-position have exhibited notable activity against various fungal strains, including Candida albicans and Aspergillus niger. The lipophilicity and electronic properties of the substituent are key determinants of the antifungal efficacy.

Other Applications: Beyond their anticancer and antifungal properties, this compound derivatives are being explored for a range of other therapeutic applications, including as antiviral, antibacterial, and anti-inflammatory agents. The unique electronic and structural features of the this compound ring make it an attractive moiety for the design of novel therapeutic agents.

Synthetic Protocols

Two primary methods for the synthesis of 4-substituted-1,2,3-thiadiazoles are detailed below: the Hurd-Mori synthesis and an iodine-catalyzed cyclization of N-tosylhydrazones.

Hurd-Mori Synthesis

The Hurd-Mori synthesis is a classical and versatile method for the preparation of 1,2,3-thiadiazoles.[1] It involves the cyclization of a hydrazone, typically derived from a ketone and a hydrazine derivative (e.g., semicarbazide or tosylhydrazine), using thionyl chloride.[1]

Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole

This protocol describes the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone as a representative example.

Step 1: Synthesis of Acetophenone Semicarbazone

-

In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol.

-

Add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The acetophenone semicarbazone will precipitate out of the solution. Collect the solid by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

-

In a fume hood, add the dried acetophenone semicarbazone (1.0 eq) portion-wise to an excess of thionyl chloride (5-10 eq) at 0 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.

Quantitative Data for Hurd-Mori Synthesis of 4-Substituted-1,2,3-Thiadiazoles

| 4-Substituent | Starting Ketone | Hydrazine Derivative | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Phenyl | Acetophenone | Semicarbazide | 4-6 | Room Temp. | 60-70 | [2] |

| 4-Bromophenyl | 4-Bromoacetophenone | Semicarbazide | 5 | Room Temp. | 65 | [2] |

| 4-Nitrophenyl | 4-Nitroacetophenone | Semicarbazide | 5 | Room Temp. | 63 | [2] |

| 4-Aminophenyl | 4-Aminoacetophenone | Semicarbazide | 5 | Room Temp. | 69 | [2] |

| Pyrazolyl-phenyl | Pyrazolyl-phenylethanone | Semicarbazide HCl | - | - | Good to Excellent | [3] |

Iodine-Catalyzed Cyclization of N-Tosylhydrazones

A more recent and efficient one-pot method involves the iodine-catalyzed reaction of ketones with p-toluenesulfonylhydrazide and elemental sulfur.[4] This method offers high step-economy and avoids the isolation of the intermediate tosylhydrazone.[5]

Experimental Protocol: One-Pot Synthesis of 4-Aryl-1,2,3-Thiadiazoles

-

To a sealed tube, add the aryl ketone (0.3 mmol, 1.0 eq), p-toluenesulfonylhydrazide (0.33 mmol, 1.1 eq), elemental sulfur (0.6 mmol, 2.0 eq), and iodine (10 mol%).

-

Add DMSO (3 mL) as the solvent.

-

Seal the tube and heat the reaction mixture at 100 °C for 5 hours under an argon atmosphere.[4]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add a saturated aqueous solution of sodium thiosulfate to quench the reaction.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Iodine-Catalyzed Synthesis of 4-Aryl-1,2,3-Thiadiazoles

| 4-Aryl Substituent | Yield (%) | Reference |

| Phenyl | 85 | [4] |

| 4-Methylphenyl | 88 | [4] |

| 4-Methoxyphenyl | 92 | [4] |

| 4-Chlorophenyl | 82 | [4] |

| 4-Bromophenyl | 80 | [4] |

| 4-Fluorophenyl | 83 | [4] |

| 3-Methylphenyl | 86 | [4] |

| 2-Chlorophenyl | 75 | [4] |

Reaction Mechanisms and Workflows

To visually represent the synthetic pathways and logical flows, the following diagrams have been generated using the DOT language.

Concluding Remarks

The synthetic protocols detailed in this document provide robust and efficient methods for accessing a variety of 4-substituted-1,2,3-thiadiazoles. The Hurd-Mori synthesis remains a reliable and versatile method, while the iodine-catalyzed one-pot reaction offers a more streamlined and atom-economical alternative for the synthesis of 4-aryl derivatives. The choice of method will depend on the specific substrate and the desired scale of the reaction. The significant biological activities exhibited by this class of compounds underscore their importance in the ongoing search for novel therapeutic agents. Further exploration of the structure-activity relationships of 4-substituted-1,2,3-thiadiazoles is warranted to unlock their full therapeutic potential. While the Wolff rearrangement is also cited as a conventional method for this compound synthesis, detailed protocols for its application in this specific context are less commonly reported in the literature.[6]

References

Application of 1,2,3-Thiadiazole in Agrochemical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a significant heterocyclic moiety in the field of agrochemical research, demonstrating a broad spectrum of biological activities.[1][2][3] Derivatives of this compound have been extensively explored for their potential as fungicides, herbicides, insecticides, and plant growth regulators.[4] This document provides detailed application notes, summarizing the diverse activities of this compound derivatives, and presents experimental protocols for their synthesis and biological evaluation.

Agrochemical Applications of this compound Derivatives

This compound and its derivatives have shown considerable promise in various agrochemical applications due to their diverse biological activities. These compounds have been successfully developed as fungicides, herbicides, insecticides, and plant growth regulators, positioning them as key players in the development of new crop protection agents.[1][2]

Fungicidal Activity

This compound derivatives have demonstrated potent fungicidal properties against a wide range of phytopathogenic fungi.[4][5] The commercial fungicide Tiadinil, for instance, is a notable example of a successful this compound-based product.[5] Research has shown that strategic molecular modifications, such as the introduction of a this compound moiety into other fungicidal scaffolds like strobilurins, can significantly enhance their antifungal efficacy.[6]

Table 1: Fungicidal Activity of Selected this compound Derivatives

| Compound | Target Fungi | Efficacy | Reference |

| 8a (strobilurin analog) | Gibberella zeae | EC50 = 2.68 µg/mL | [6] |

| Sclerotinia sclerotiorum | EC50 = 0.44 µg/mL | [6] | |

| Rhizoctonia cerealis | EC50 = 0.01 µg/mL | [6] | |

| 1d (N-acyl-N-arylalaninate) | Alternaria brassicicola | 92% inhibition at 200 µg/mL (in vivo) | [7][8] |

| 4-methyl-1,2,3-thiadiazole derivative | Botrytis cinerea | EC50 = 24.42 µg/mL | [4] |

| Pythium aphanidermatum | EC50 = 15.80 µg/mL | [4] | |

| 149 (carboxamide derivative) | Alternaria solani | 100% inhibition | [3] |

| Cercospora arachidicola | 95% inhibition | [3] | |

| Rhizoctonia solani | 97% inhibition | [3] | |

| 6a (carboxamide derivative) | Cercospora arachidicola | Good activity (comparable to commercial drug) | [5] |

| 143 (1,2,4-triazole derivative) | Corynespora cassiicola | 93.19% inhibition | [9] |

Herbicidal Activity